molecular formula C16H14BrFN2O3 B2463085 N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034280-73-2

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2463085
CAS No.: 2034280-73-2
M. Wt: 381.201
InChI Key: DNVKOOIKSFVNPO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C16H14BrFN2O3 and its molecular weight is 381.201. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • The feasibility of nucleophilic displacement in brominated compounds for synthesizing radiolabeled compounds indicates a methodology that could be applied to the synthesis of radiotracers for positron emission tomography (PET) imaging, specifically for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003). This suggests that structural analogs like the given compound may have applications in developing diagnostic tools or studying neurological receptors.

Antimicrobial and Antitumor Activity

  • Research on fluoroquinolone-based thiazolidinones showcases the antimicrobial properties of compounds containing fluorophenyl groups, indicating potential applications in designing new antimicrobial agents (Patel & Patel, 2010). Given the structural similarity, the target compound may also be explored for its antimicrobial efficacy.
  • Studies on substituted phenazine-1-carboxamides have demonstrated potent antitumor activities, suggesting that the incorporation of fluorophenyl and methoxy groups into heterocyclic frameworks could be a strategy for designing new antitumor agents (Rewcastle, Denny, & Baguley, 1987). This aligns with potential research applications of the given compound in cancer research.

Chemical Synthesis and Characterization

  • The exploration of electrochromic and electrofluorescent properties in aromatic polyamides containing methoxyphenyl units (Liou & Chang, 2008) points to the importance of functional groups in modifying the physical properties of compounds for applications in materials science.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(18)7-10(11)17/h4-5,7-8H,2-3,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVKOOIKSFVNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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